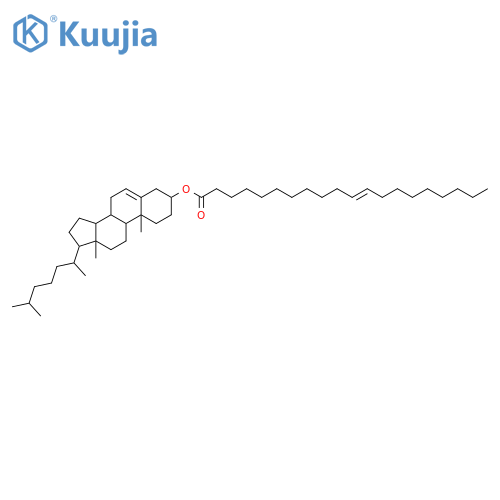

Cas no 70832-37-0 (CHOLESTERYL 11-EICOSENOATE)

CHOLESTERYL 11-EICOSENOATE 化学的及び物理的性質

名前と識別子

-

- CHOLESTERYL 11-EICOSENOATE

- (3β)-Cholest-5-en-3-yl (11Z)-icos-11-enoate

- 11-eicosenoic acid, (3β)-cholest-5-en-3-yl ester, (11Z)-

- LogP

- 70832-37-0

- SCHEMBL23143243

- SCHEMBL23143241

-

- インチ: InChI=1S/C47H82O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h14-15,28,37-38,40-44H,7-13,16-27,29-36H2,1-6H3/b15-14+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1

- InChIKey: OWTYWMJVQZQWFH-MFGBHIDYSA-N

- ほほえんだ: CCCCCCCCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

計算された属性

- せいみつぶんしりょう: 678.63186

- どういたいしつりょう: 678.63148185g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 49

- 回転可能化学結合数: 24

- 複雑さ: 1010

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 17.7

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- PSA: 26.3

CHOLESTERYL 11-EICOSENOATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Larodan | 64-2001-9-100mg |

Cholesteryl 11-Eicosenoate |

70832-37-0 | >99% | 100mg |

€52.00 | 2025-03-07 |

CHOLESTERYL 11-EICOSENOATE 関連文献

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

CHOLESTERYL 11-EICOSENOATEに関する追加情報

Cholesteryl 11-Eicosenoate: A Comprehensive Overview

Cholesteryl 11-eicosenoate (CAS No. 70832-37-0) is a specialized cholesterol ester that has garnered significant attention in the fields of biochemistry and pharmacology. This compound, characterized by its unique structure, plays a pivotal role in various biological processes and has potential applications in drug development and therapeutic interventions. Recent advancements in lipidomics and structural biology have shed new light on its functional properties and mechanisms of action.

The molecular structure of cholesterol ester is defined by its ester linkage between the hydroxyl group of cholesterol and the fatty acid moiety. In the case of cholesteryl 11-eicosenoate, the fatty acid component is eicosenoic acid, which introduces a double bond at the 11th position. This structural feature not only influences its physical properties but also contributes to its distinct biological activities. Researchers have recently explored the role of this compound in lipid signaling pathways, particularly its interaction with membrane receptors and its potential to modulate cellular responses.

One of the most intriguing aspects of cholesteryl 11-eicosenoate is its ability to influence cellular membrane dynamics. Studies have shown that this compound can alter membrane fluidity and permeability, which has implications for processes such as vesicle formation and intracellular trafficking. Furthermore, its role in lipid raft formation has been a focal point of recent investigations, with findings suggesting that it may play a role in regulating signal transduction pathways critical for immune response and inflammation.

In terms of therapeutic applications, cholesteryl 11-eicosenoate has shown promise in the context of cardiovascular diseases. Preclinical studies indicate that this compound may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. Additionally, its potential to influence cholesterol metabolism has led to explorations into its role in managing dyslipidemia and atherosclerosis. These findings underscore the importance of further research to elucidate its mechanisms of action and evaluate its efficacy in clinical settings.

The synthesis and characterization of cholesteryl 11-eicosenoate have also been subjects of recent scientific inquiry. Advances in organic chemistry have enabled more efficient methods for synthesizing this compound, facilitating large-scale production for research purposes. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its structural integrity, ensuring that subsequent studies are based on accurate molecular models.

From an analytical perspective, understanding the stability and degradation pathways of cholesteryl 11-eicosenoate is crucial for its practical applications. Recent studies have examined its susceptibility to enzymatic hydrolysis under physiological conditions, revealing insights into its metabolic fate. These findings are essential for assessing its bioavailability and designing delivery systems that maximize its therapeutic potential.

In conclusion, cholesteryl 11-eicosenoate represents a compelling area of research with diverse implications across multiple disciplines. Its unique chemical properties, coupled with emerging insights into its biological functions, position it as a promising candidate for innovative therapeutic strategies. As research continues to unravel its complexities, the potential for leveraging this compound in medical advancements remains vast and exciting.

70832-37-0 (CHOLESTERYL 11-EICOSENOATE) 関連製品

- 1183-04-6(Cholesteryl Decanoate)

- 604-33-1(Cholesterol Linoleate)

- 1062-96-0(Cholesteryl hexanoate)

- 303-43-5(Cholesteryl oleate)

- 1989-52-2(Cholesterol myristate)

- 1908-11-8(Cholesterol Laurate)

- 1182-42-9(Cholesterol Caprylate)

- 521-13-1(Cholesteryl N-Butyrate)

- 604-35-3(Cholesterol 3-Acetate)

- 633-31-8([(8S,9R,10R,13R,14S)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate)